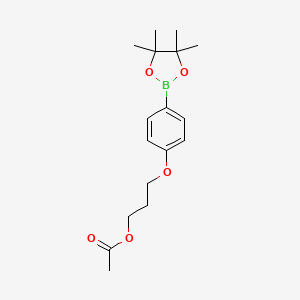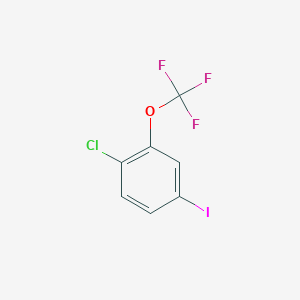
mono-Trifluoroethyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono-trifluoroethyl maleate is an organic compound with the chemical formula C2H2F3O2 and is a derivative of trifluoroacetic acid. It is a colorless, odorless, water-soluble liquid with a low vapor pressure and low volatility. The compound has a variety of applications in scientific research, including in synthesis and in the study of biochemical and physiological effects.
Mecanismo De Acción
Mono-trifluoroethyl maleate acts as an inhibitor of enzymes. It binds to the active site of enzymes, blocking the binding of substrate molecules and preventing the reaction from occurring. Mono-trifluoroethyl maleate also acts as an inhibitor of proteases and lipases, preventing the breakdown of proteins and lipids.
Biochemical and Physiological Effects
Mono-trifluoroethyl maleate has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and other lipids. Mono-trifluoroethyl maleate has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins. In addition, mono-trifluoroethyl maleate has been shown to inhibit the activity of enzymes involved in the metabolism of hormones, neurotransmitters, and other metabolic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of mono-trifluoroethyl maleate in laboratory experiments has many advantages. It is a colorless, odorless, water-soluble liquid with a low vapor pressure and low volatility. This makes it easy to work with and store. In addition, it is relatively inexpensive and can be used in a variety of experiments. The main limitation of mono-trifluoroethyl maleate is that it is an inhibitor of enzymes and can interfere with the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins.
Direcciones Futuras
Future research on mono-trifluoroethyl maleate should focus on further understanding its mechanism of action and biochemical and physiological effects. In addition, further research should explore its potential applications in drug synthesis and drug delivery. Furthermore, research should focus on the development of new synthesis methods and new synthetic pathways. Finally, research should explore the potential of mono-trifluoroethyl maleate as an inhibitor of enzymes involved in various metabolic pathways.
Métodos De Síntesis
Mono-trifluoroethyl maleate can be synthesized by the reaction of trifluoroacetic acid with maleic anhydride. The reaction produces mono-trifluoroethyl maleate and trifluoroacetic anhydride. The reaction is conducted in an aqueous medium at a temperature of 95-100°C. The reaction is complete within a few minutes, and the product is isolated by distillation.
Aplicaciones Científicas De Investigación
Mono-trifluoroethyl maleate is used as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It is also used as a solvent in the production of polymers and in the synthesis of polymers. In addition, mono-trifluoroethyl maleate is used in the study of biochemical and physiological effects.
Propiedades
IUPAC Name |
(Z)-4-oxo-4-(2,2,2-trifluoroethoxy)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3O4/c7-6(8,9)3-13-5(12)2-1-4(10)11/h1-2H,3H2,(H,10,11)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOCYKURYFDHHU-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(F)(F)F)OC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-trifluoroethyl maleate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)







![4-Chloro-7H,8H,10H,11H,13H,14H-1,4,7,10-tetraoxacyclododeca[2,3-g]quinazoline](/img/structure/B6343818.png)
